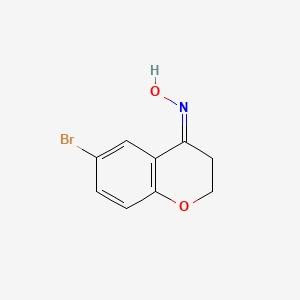
(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. The presence of a bromo substituent and a hydroxylamine group in this compound suggests potential reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine typically involves the following steps:
Bromination: The starting material, 2,3-dihydrochromene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent at the 6-position.
Formation of Hydroxylamine Derivative: The brominated intermediate is then reacted with hydroxylamine or its derivatives under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of (NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine involves its interaction with molecular targets and pathways. The bromo substituent and hydroxylamine group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
6-bromo-2,3-dihydrochromene: Lacks the hydroxylamine group but shares the chromene core and bromo substituent.
N-(2,3-dihydrochromen-4-ylidene)hydroxylamine: Similar structure but without the bromo substituent.
Uniqueness
(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine is unique due to the presence of both the bromo substituent and the hydroxylamine group, which may confer distinct reactivity and biological activity compared to similar compounds.
Conclusion
This compound is a compound with potential applications in various scientific fields Its synthesis, reactivity, and biological activities make it an interesting subject for further research
特性
分子式 |
C9H8BrNO2 |
|---|---|
分子量 |
242.07 g/mol |
IUPAC名 |
(NZ)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8- |
InChIキー |
QUYIKGFKSZVJIL-FLIBITNWSA-N |
異性体SMILES |
C\1COC2=C(/C1=N\O)C=C(C=C2)Br |
正規SMILES |
C1COC2=C(C1=NO)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



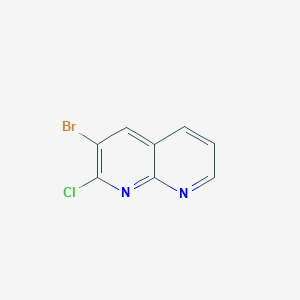

![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)
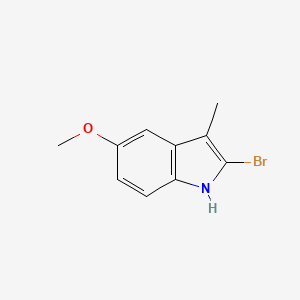
![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)
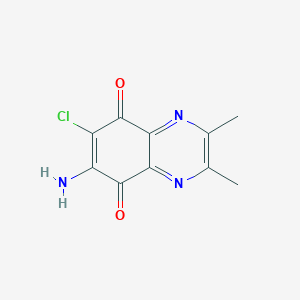
![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
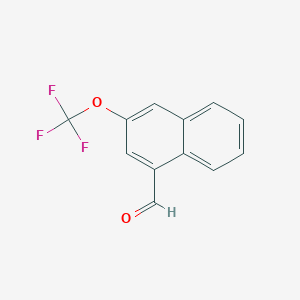
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)



